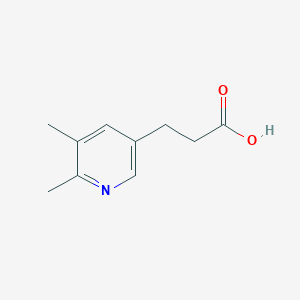

3-(5,6-Dimethylpyridin-3-yl)propanoic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H13NO2 |

|---|---|

Poids moléculaire |

179.22 g/mol |

Nom IUPAC |

3-(5,6-dimethylpyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-7-5-9(3-4-10(12)13)6-11-8(7)2/h5-6H,3-4H2,1-2H3,(H,12,13) |

Clé InChI |

SFFUYSUBMWGGHO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CN=C1C)CCC(=O)O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 3 5,6 Dimethylpyridin 3 Yl Propanoic Acid

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid suggests several potential disconnection points, leading to a variety of strategic precursors. The most logical disconnections are at the C-C bond between the pyridine (B92270) ring and the propanoic acid side chain, and at the carboxylic acid functional group.

Disconnection Approach 1: C-C Bond Formation

One common strategy involves the formation of the carbon-carbon bond between the pyridine ring and the three-carbon side chain. This can be envisioned through a disconnection of the C3-Cα bond of the pyridine ring. This approach would necessitate a pyridyl nucleophile or electrophile. A plausible retrosynthetic pathway would lead back to a 3-halo-5,6-dimethylpyridine and a suitable three-carbon synthon, such as diethyl malonate or a propanoate equivalent.

Disconnection Approach 2: Side Chain Elaboration

An alternative strategy focuses on building the propanoic acid side chain from a pre-functionalized pyridine. This could start from a (5,6-Dimethylpyridin-3-yl)methyl halide, which can be further elaborated through various C-C bond-forming reactions. For instance, reaction with a malonic ester followed by hydrolysis and decarboxylation would yield the desired product.

Strategic Precursor Selection

| Precursor Category | Specific Examples |

| Pyridine-based Precursors | 3-Bromo-5,6-dimethylpyridine, 5,6-Dimethylpyridine-3-carbaldehyde, (5,6-Dimethylpyridin-3-yl)methanol |

| Three-Carbon Synthons | Diethyl malonate, Ethyl acrylate, 3-Bromopropanoic acid esters |

Classical and Modern Synthetic Routes to the Compound

The synthesis of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid can be approached through various classical and modern synthetic methodologies. These routes can be broadly categorized into multi-step organic synthesis strategies, chemo- and regioselective approaches, and methods incorporating principles of sustainable chemistry.

Multi-step Organic Synthesis Strategies

A common multi-step approach could involve the initial synthesis of a suitable 5,6-dimethylpyridine derivative, followed by the introduction and elaboration of the propanoic acid side chain. For instance, a plausible synthetic sequence could commence with the Heck or Suzuki coupling of 3-bromo-5,6-dimethylpyridine with ethyl acrylate, followed by the reduction of the resulting double bond and subsequent hydrolysis of the ester to yield the target carboxylic acid.

Another viable multi-step strategy could involve the hydroformylation of 3-vinyl-5,6-dimethylpyridine, followed by oxidation of the resulting aldehyde to the carboxylic acid. This approach would require the initial synthesis of the vinylpyridine precursor.

Chemo- and Regioselective Synthesis Approaches

The chemo- and regioselectivity of the synthetic route are crucial for achieving a high yield of the desired product. In the case of reactions involving substituted pyridines, the electronic nature and steric hindrance of the existing substituents play a significant role in directing the regiochemical outcome of the reaction. For instance, in a cross-coupling reaction involving 3-bromo-5,6-dimethylpyridine, the bromine at the 3-position is the selective site for reaction.

Phase-transfer catalysis can be employed to achieve regioselective N-alkylation of heterocyclic compounds. mdpi.comresearchgate.net While this is not directly applicable to the C-alkylation required for the synthesis of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid, it highlights a modern approach to achieving selectivity in heterocyclic chemistry.

Sustainable Chemistry Principles in Compound Synthesis

Incorporating principles of sustainable chemistry into the synthesis of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid would involve the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions. For example, catalytic methods, such as the aforementioned cross-coupling reactions, are preferred over stoichiometric reactions to minimize waste. The use of greener solvents and the reduction of the number of synthetic steps through tandem or one-pot reactions would also contribute to a more sustainable synthesis.

Derivatization Strategies and Analog Synthesis

The carboxylic acid moiety and the pyridine ring of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid offer multiple sites for derivatization and the synthesis of a variety of analogs.

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a range of other functional groups. These transformations allow for the synthesis of a library of derivatives with potentially different physicochemical properties and biological activities.

| Derivative Class | Synthetic Transformation | Reagents and Conditions |

| Esters | Fischer Esterification | Alcohol (e.g., methanol, ethanol), catalytic acid (e.g., H₂SO₄), heat |

| Amides | Amide Coupling | Amine (e.g., RNH₂), coupling agent (e.g., DCC, EDC), base |

| Alcohols | Reduction | Reducing agent (e.g., LiAlH₄, BH₃·THF) |

| Acyl Halides | Halogenation | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) |

These functional group interconversions are standard transformations in organic synthesis and provide access to a wide array of derivatives for further studies.

Modifications and Substitutions on the Pyridine Ring System of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid

The chemical reactivity of the pyridine ring in 3-(5,6-Dimethylpyridin-3-yl)propanoic acid is influenced by the presence of the nitrogen atom and the existing substituents. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, while the electronegativity of the nitrogen deactivates the ring towards electrophilic aromatic substitution compared to benzene. wikipedia.orgaklectures.com The two methyl groups are activating and direct electrophiles to ortho and para positions, while the propanoic acid group is a deactivating meta-director.

A significant strategy to enhance the reactivity of the pyridine ring is through the formation of a pyridine N-oxide. wikipedia.org Oxidation of the nitrogen atom can be achieved using peracids, such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. wikipedia.orgacs.org This N-oxidation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. Specifically, it activates the C2 and C4 positions for functionalization. acs.orgresearchgate.net

Electrophilic aromatic substitution on the dimethylpyridine ring of the title compound is challenging due to the deactivating effect of the nitrogen atom. quimicaorganica.orgyoutube.com Reactions such as nitration or halogenation require harsh conditions. quimicaorganica.org The directing effects of the existing substituents would likely favor substitution at the C2 or C4 positions. Theoretical studies on pyridine derivatives suggest that nitration of pyridine-N-oxide favors substitution at the para position to the N-oxide. rsc.org

Another potential modification involves the oxidation of the methyl groups. The methyl substituents on the pyridine ring can be oxidized to carboxylic acids under strong oxidizing conditions, such as using potassium permanganate (B83412) or nitric acid. google.comresearchgate.net This transformation would yield a pyridine tricarboxylic acid derivative. The specific conditions would need to be carefully controlled to avoid degradation of the propanoic acid side chain.

The following table summarizes potential modifications to the pyridine ring:

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| N-Oxidation | m-CPBA or H₂O₂ | 3-(5,6-Dimethyl-1-oxido-pyridin-3-yl)propanoic acid |

| Nitration | HNO₃/H₂SO₄ (harsh conditions) | 3-(2-Nitro-5,6-dimethylpyridin-3-yl)propanoic acid |

| Oxidation of Methyl Groups | KMnO₄ or other strong oxidizing agents | 3-(5-Carboxy-6-methylpyridin-3-yl)propanoic acid or 3-(5,6-Dicarboxypyridin-3-yl)propanoic acid |

Structural Elaboration of the Propanoic Acid Side Chain

The propanoic acid side chain of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification of the carboxylic acid can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.comresearchgate.net This reaction is typically performed under reflux conditions. google.com The resulting esters can have modified solubility and reactivity profiles.

Amide bond formation is another key transformation. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling reagents. growingscience.comnih.gov Common reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS). luxembourg-bio.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. nih.govresearchgate.net

The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(5,6-dimethylpyridin-3-yl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids. chemistrysteps.comlibretexts.org

Further elaboration can be achieved through rearrangements that result in the loss of a carbon atom from the side chain. The Curtius rearrangement provides a pathway to convert the carboxylic acid into a primary amine with a two-carbon side chain (an ethylamine (B1201723) derivative). nih.govnih.gov This process involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges upon heating to an isocyanate. wikipedia.orgrsc.org Subsequent hydrolysis of the isocyanate yields the primary amine. nih.gov

Similarly, the Hofmann rearrangement can be employed to achieve the same one-carbon degradation. wikipedia.orgpharmdguru.com In this case, the carboxylic acid is first converted to a primary amide. Treatment of the amide with bromine and a strong base leads to the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine. masterorganicchemistry.comucla.edu

The table below outlines key transformations of the propanoic acid side chain:

| Reaction Type | Reagents and Conditions | Functional Group Transformation |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | -COOH → -COOR |

| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) or SOCl₂ then Amine | -COOH → -CONR₂ |

| Reduction | LiAlH₄ followed by aqueous workup | -COOH → -CH₂OH |

| Curtius Rearrangement | 1. Acyl azide formation (e.g., via acyl chloride and NaN₃) 2. Heat 3. H₂O | -CH₂CH₂COOH → -CH₂CH₂NH₂ |

| Hofmann Rearrangement | 1. Amide formation 2. Br₂, NaOH, H₂O, Heat | -CH₂CH₂COOH → -CH₂CH₂NH₂ |

Applications and Utility of 3 5,6 Dimethylpyridin 3 Yl Propanoic Acid in Chemical Biology and Material Sciences

As a Chemical Probe for Biological Systems

There is no available scientific literature to suggest that 3-(5,6-Dimethylpyridin-3-yl)propanoic acid has been developed or utilized as a chemical probe for biological systems.

No published research details the synthesis or application of fluorescent or isotope-labeled analogues of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid. The development of such tools is crucial for visualizing and quantifying the distribution and interaction of molecules within biological systems, but this has not been reported for this specific compound.

There are no records of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid being used in target identification or validation studies. Such studies are fundamental in chemical biology to understand the mechanism of action of bioactive compounds, but this particular molecule has not been implicated in such research.

Role in Supramolecular Chemistry and Self-Assembly Processes

An extensive search of the scientific literature reveals no studies on the role of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid in supramolecular chemistry or self-assembly processes. The unique structural features of a molecule, such as hydrogen bonding capabilities and aromatic stacking, often dictate its potential in these fields. However, the specific self-assembly behavior or host-guest interactions of this compound have not been investigated or reported.

Precursor in the Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogues

There is no documented evidence of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid being used as a precursor in the synthesis of more complex heterocyclic scaffolds or analogues of natural products. While its structure contains a pyridine (B92270) ring and a propanoic acid side chain, which are common motifs in medicinal chemistry, its specific utility as a building block in multi-step syntheses has not been described in the available literature.

Contribution to Novel Catalytic Systems or Functional Materials

No research has been published detailing the contribution of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid to the development of novel catalytic systems or functional materials. Its potential use as a ligand in catalysis or as a monomer in the creation of functional polymers or other materials remains unexplored.

Computational and Theoretical Studies of 3 5,6 Dimethylpyridin 3 Yl Propanoic Acid

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations could provide fundamental insights into the electronic characteristics of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid. Methods such as Density Functional Theory (DFT) would be employed to determine the molecule's optimized geometry, electron distribution, and orbital energies.

Illustrative Data Table for Quantum Chemical Calculations:

| Property | Hypothetical Calculated Value | Method/Basis Set |

| Ground State Energy | -X Hartrees | B3LYP/6-31G |

| HOMO Energy | -Y eV | B3LYP/6-31G |

| LUMO Energy | -Z eV | B3LYP/6-31G |

| Dipole Moment | W Debye | B3LYP/6-31G |

These calculations would enable the prediction of the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicating its electron-donating and electron-accepting capabilities, respectively. Furthermore, theoretical vibrational frequencies could be calculated to aid in the interpretation of experimental infrared and Raman spectra.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(5,6-Dimethylpyridin-3-yl)propanoic acid, this could involve docking the compound into the active site of a specific protein target to predict its binding affinity and interaction patterns.

Hypothetical Molecular Docking Results Table:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -A.A | Lys72, Glu91, Leu173 |

| Cyclooxygenase-2 | -B.B | Arg120, Tyr355, Ser530 |

The results of such simulations would be crucial in hypothesis-driven drug discovery, suggesting potential biological targets and guiding the design of more potent analogs. The binding affinity score provides an estimate of the strength of the interaction, while the identification of key residues reveals the specific amino acids involved in the binding.

In Silico Prediction of Molecular Interactions and Bioavailability Parameters for Research Compounds

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are critical for its development as a potential therapeutic agent. For 3-(5,6-Dimethylpyridin-3-yl)propanoic acid, these predictions would offer an early assessment of its drug-likeness.

Example Table of Predicted Bioavailability Parameters:

| Parameter | Predicted Value | Method |

| Lipinski's Rule of Five | Compliant | - |

| Molecular Weight | < 500 g/mol | - |

| LogP | < 5 | - |

| H-bond Donors | < 5 | - |

| H-bond Acceptors | < 10 | - |

| Predicted Oral Bioavailability | High | - |

These parameters help in forecasting how the compound might behave in a biological system, for instance, its ability to be absorbed after oral administration.

Conformation Sampling and Energetic Landscape Analysis

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformation sampling and energetic landscape analysis are computational methods used to explore the different possible spatial arrangements of a molecule and their corresponding energy levels.

For 3-(5,6-Dimethylpyridin-3-yl)propanoic acid, this analysis would reveal the most stable (lowest energy) conformations and the energy barriers between different conformational states. This information is vital for understanding how the molecule might interact with a biological target, as the binding-competent conformation may not be the lowest energy state. A Ramachandran-like plot for the flexible dihedral angles of the propanoic acid side chain could illustrate the sterically allowed and disallowed regions of conformational space.

Future Directions and Emerging Research Avenues for 3 5,6 Dimethylpyridin 3 Yl Propanoic Acid

Exploration of Undiscovered Biological Targets or Pathways

The pyridine (B92270) ring is a cornerstone of many biologically active compounds, and propanoic acid derivatives are known to interact with a variety of cellular targets. A primary avenue for future research would be to investigate the potential biological activities of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid. Given the structural similarities to other bioactive molecules, it is conceivable that this compound could interact with novel or underexplored biological targets.

Initial research could involve broad-spectrum screening against a panel of common enzyme classes and receptors. For instance, the family of pyridine carboxylic acid isomers has yielded a multitude of drugs targeting enzymes involved in conditions like cancer, diabetes, and neurodegenerative diseases nih.gov. Exploring the inhibitory or agonistic potential of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid against such targets could be a fruitful starting point. Furthermore, given that some pyridine-3-propanoic acids have been identified as dual PPARα/γ agonists, investigating a similar role for this compound in metabolic pathways is a logical step nih.gov.

Development of Advanced and Efficient Synthetic Methodologies

While general synthetic routes for pyridine and propanoic acid derivatives are well-established, developing a novel and efficient synthesis specifically for 3-(5,6-Dimethylpyridin-3-yl)propanoic acid would be a valuable contribution. Future research in this area could focus on methodologies that offer high yields, stereoselectivity (if applicable), and the use of environmentally benign reagents and solvents.

Modern synthetic strategies such as C-H activation, cross-coupling reactions, or novel cyclization methods could be adapted to construct the dimethyl-substituted pyridine ring and append the propanoic acid side chain. A review of recent synthetic approaches to pyridine analogs highlights various protocols like cyclo-condensation and cycloaddition that could be optimized for this specific target ijpsonline.com. The development of a robust synthetic pathway would be crucial for producing sufficient quantities of the compound for further biological and materials science investigations.

Integration into High-Throughput Screening Libraries for Chemical Biology Research

To accelerate the discovery of potential biological activities, 3-(5,6-Dimethylpyridin-3-yl)propanoic acid should be integrated into high-throughput screening (HTS) libraries. HTS allows for the rapid testing of thousands of compounds against a specific biological target. The inclusion of this novel scaffold would add to the chemical diversity of these libraries, increasing the probability of identifying a "hit" compound with a desired biological effect.

The physicochemical properties of the compound would need to be characterized to ensure its suitability for HTS, including solubility and stability in common assay buffers. The structural uniqueness of the dimethyl-pyridine core combined with the propanoic acid functional group could lead to the identification of novel modulators of biological processes that are not targeted by existing compound collections.

Potential Applications in Nanotechnology or Smart Materials

The field of materials science offers another exciting frontier for 3-(5,6-Dimethylpyridin-3-yl)propanoic acid. The pyridine moiety can act as a ligand for metal ions, suggesting potential applications in the synthesis of coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of applications, including gas storage, catalysis, and sensing.

The propanoic acid group provides a handle for further functionalization or for anchoring the molecule to surfaces. This could be exploited in the development of smart materials, where the compound is grafted onto a polymer backbone or a nanoparticle surface to impart specific chemical or physical properties. Future research could explore the self-assembly properties of this molecule or its derivatives and their potential to form ordered nanostructures.

Synergistic Approaches with Other Chemical Entities for Enhanced Academic Utility

Investigating the potential for 3-(5,6-Dimethylpyridin-3-yl)propanoic acid to act in synergy with other known chemical entities is another promising research direction. In a pharmacological context, this could involve combination studies with existing drugs to identify enhanced therapeutic effects or the overcoming of resistance mechanisms.

From a synthetic chemistry perspective, this compound could serve as a valuable building block or intermediate. Its unique substitution pattern could be leveraged in the synthesis of more complex molecules with novel properties. Exploring its reactivity in multicomponent reactions or its utility as a ligand in catalysis could significantly enhance its academic and potentially commercial utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.